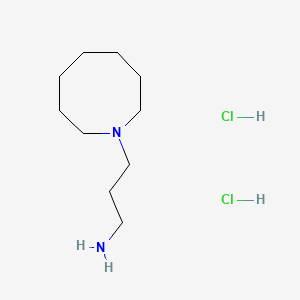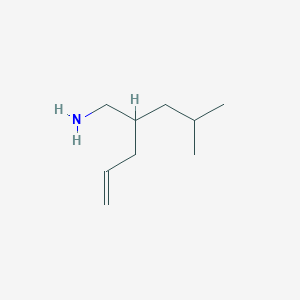
4-(Aminomethyl)-6-methylhept-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-6-methylhept-1-ene is an organic compound with a unique structure that includes an aminomethyl group attached to a heptene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methylhept-1-ene can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides under basic conditions . Another method includes the reduction of nitriles or amides to obtain the desired amine . These reactions typically require catalysts and specific reaction conditions to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using ammonia or primary amines. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Aminomethyl)-6-methylhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve halides or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
科学研究应用
4-(Aminomethyl)-6-methylhept-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(Aminomethyl)-6-methylhept-1-ene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and interact with various enzymes or receptors, influencing biological processes . The exact pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-Aminocoumarin derivatives: Used in organic synthesis and medicinal chemistry.
4-Aminopyridine: Acts by blocking voltage-gated potassium channels.
Uniqueness
4-(Aminomethyl)-6-methylhept-1-ene is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications across various fields. Its aminomethyl group provides a versatile site for chemical modifications, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)pent-4-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7,10H2,2-3H3 |
InChI 键 |
BPCCVNJHNPRWNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC=C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


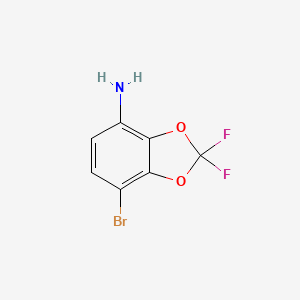
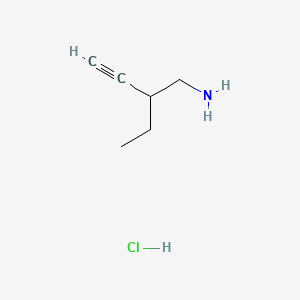
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
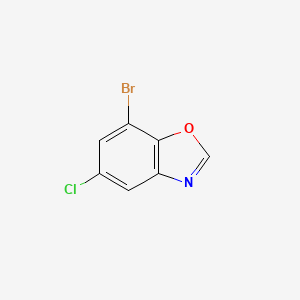
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
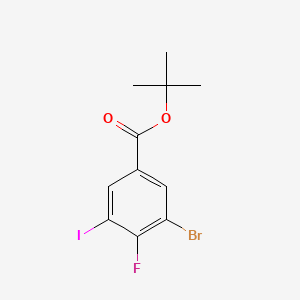
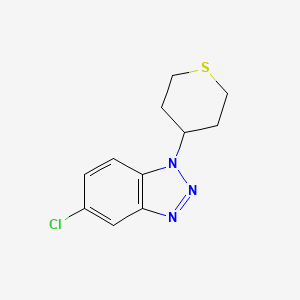
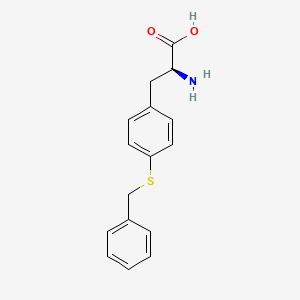
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
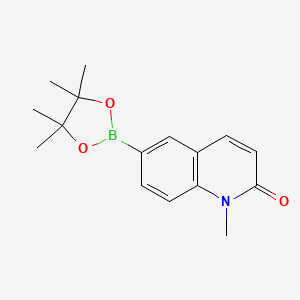
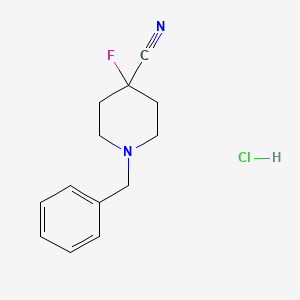
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
